![molecular formula C32H48N2O2S2Sn2 B13922465 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives This compound is characterized by its unique structure, which includes two thiophene rings substituted with trimethylstannyl groups and a pyrrolo[3,4-c]pyrrole core
Vorbereitungsmethoden
The synthesis of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves multiple steps. One common method includes the following steps:
Synthesis of 2,5-Dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This step involves the reaction of hexylamine with a suitable diketone under acidic conditions to form the pyrrolo[3,4-c]pyrrole core.
Bromination: The core compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
Stannylation: The brominated compound is subjected to a stannylation reaction using trimethyltin chloride in the presence of a palladium catalyst to replace the bromine atoms with trimethylstannyl groups.
Thiophene Coupling: Finally, the stannylated compound is coupled with thiophene-2-boronic acid under Suzuki coupling conditions to introduce the thiophene rings.
Analyse Chemischer Reaktionen
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors and conductive polymers.
Photovoltaics: It is investigated for use in organic photovoltaic cells (OPVs) as a donor material to improve the efficiency of solar energy conversion.
Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for designing new drugs with specific biological activities.
Wirkmechanismus
The mechanism of action of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic structure and reactivity of the compound, making it useful in applications such as organic electronics and photovoltaics.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione include:
2,5-Bis(trimethylstannyl)thiophene: This compound has a similar stannylated thiophene structure but lacks the pyrrolo[3,4-c]pyrrole core.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Another stannylated thiophene derivative with a different thiophene arrangement.
2,6-Di(trimethylstannyl)-4,8-di(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A more complex compound with additional thiophene and benzo[1,2-b:4,5-b’]dithiophene units.
The uniqueness of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its combination of the pyrrolo[3,4-c]pyrrole core with stannylated thiophene rings, which imparts distinct electronic properties and reactivity.
Eigenschaften
Molekularformel |
C32H48N2O2S2Sn2 |
|---|---|
Molekulargewicht |
794.3 g/mol |
IUPAC-Name |
2,5-dihexyl-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C26H30N2O2S2.6CH3.2Sn/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2;;;;;;;;/h11-14H,3-10,15-16H2,1-2H3;6*1H3;; |
InChI-Schlüssel |
AHAXDNDAERASHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)

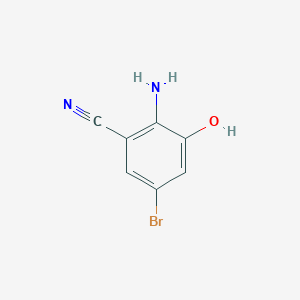
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
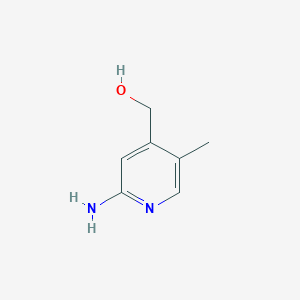
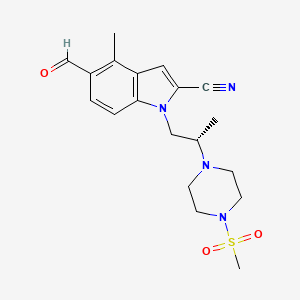

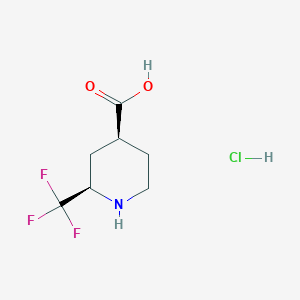

![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
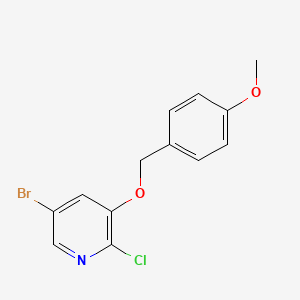

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
